

Molecular weight and formula of Boc-(R)-gamma-allyl-L-proline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Boc-(R)-gamma-allyl-L-proline**

Cat. No.: **B1332874**

[Get Quote](#)

An In-depth Technical Guide to Boc-(R)-gamma-allyl-L-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Boc-(R)-gamma-allyl-L-proline**, a specialized amino acid derivative crucial for advanced peptide synthesis and drug discovery. This document details its physicochemical properties, outlines representative experimental protocols for its synthesis, and illustrates its application in solid-phase peptide synthesis (SPPS).

Core Data Presentation

The quantitative data for **Boc-(R)-gamma-allyl-L-proline** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C13H21NO4
Molecular Weight	255.31 g/mol
CAS Number	224645-82-3
Appearance	White powder
Purity	Typically ≥95-97% (as determined by HPLC)
Storage Conditions	0-8°C or -20°C for long-term storage

Introduction to Boc-(R)-gamma-allyl-L-proline

Boc-(R)-gamma-allyl-L-proline is a derivative of the amino acid L-proline, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and an allyl group at the gamma (Cy) position of the pyrrolidine ring. The Boc group provides stability during peptide synthesis and is readily removable under acidic conditions, making it a cornerstone of the Boc-SPPS strategy. The gamma-allyl functional group offers a site for further chemical modification and introduces specific conformational constraints on the peptide backbone. The incorporation of such substituted prolines can influence the secondary structure of peptides, enhancing their biological activity, stability against enzymatic degradation, and receptor-binding affinity.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocols

While a specific, detailed synthesis protocol for **Boc-(R)-gamma-allyl-L-proline** is not readily available in public literature, a representative methodology can be constructed based on established procedures for the N-Boc protection of proline and the diastereoselective alkylation of proline derivatives.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Representative Synthesis of a Gamma-Substituted Boc-L-proline Derivative

This protocol describes a general two-step process: (1) N-protection of L-proline with a Boc group, and (2) subsequent diastereoselective alkylation at the gamma position.

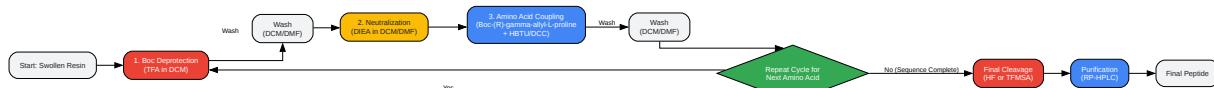
Step 1: Synthesis of N-Boc-L-proline

- Reaction Setup: Dissolve L-proline (1 equivalent) in a suitable solvent mixture, such as dichloromethane (CH_2Cl_2) and water. Add a base, like triethylamine or sodium hydroxide, to deprotonate the amine group.
- Addition of Boc Anhydride: To the cooled solution (0°C), add di-tert-butyl dicarbonate ($(\text{Boc})_2\text{O}$) (1.1 equivalents) dropwise.
- Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).^[7]
- Work-up and Purification: Acidify the reaction mixture with a mild acid (e.g., citric acid solution) and extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude N-Boc-L-proline. The product can be further purified by recrystallization.^[8]

Step 2: Diastereoselective Gamma-Alkylation

- Enolate Formation: Dissolve the N-Boc-L-proline ester derivative (e.g., methyl ester) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon). Cool the solution to -78°C . Add a strong base, such as lithium diisopropylamide (LDA), dropwise to generate the enolate.^[6]
- Alkylation: Slowly add the alkylating agent, in this case, allyl bromide (1.1 equivalents), to the enolate solution at -78°C .
- Reaction and Quenching: Stir the reaction mixture at low temperature for several hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride.
- Extraction and Purification: Allow the mixture to warm to room temperature, and extract the product with an organic solvent. The organic phase is washed, dried, and concentrated. The resulting diastereomers are then separated using column chromatography to isolate the desired (R)-gamma-allyl product.

Protocol for Incorporation into Peptides via Boc-SPPS


The following protocol outlines the general steps for incorporating **Boc-(R)-gamma-allyl-L-proline** into a peptide chain using manual or automated solid-phase peptide synthesis.

- Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin for a C-terminal acid; MBHA or BHA resin for a C-terminal amide) and swell it in dichloromethane (DCM).[\[9\]](#) [\[10\]](#)
- First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.
- Deprotection: Remove the N-terminal Boc group by treating the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 50% v/v). This step exposes the free amine for the next coupling reaction.[\[9\]](#)
- Neutralization: Neutralize the resulting TFA salt of the N-terminal amine with a base, such as diisopropylethylamine (DIEA) in DCM.
- Coupling of **Boc-(R)-gamma-allyl-L-proline**:
 - Activate the carboxylic acid of **Boc-(R)-gamma-allyl-L-proline** (3-5 equivalents relative to the resin substitution) using a coupling reagent like HBTU or DCC/HOBt in a solvent such as N,N-dimethylformamide (DMF).
 - Add the activated amino acid solution to the resin.
 - Allow the coupling reaction to proceed for 1-2 hours. Monitor the completion of the reaction using a qualitative method like the ninhydrin test.
- Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetylating agent like acetic anhydride.
- Repeat Cycle: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
- Final Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[\[11\]](#)

- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

The following diagram illustrates the general workflow of Boc solid-phase peptide synthesis (Boc-SPPS), a core application for **Boc-(R)-gamma-allyl-L-proline**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Diastereoselective synthesis of 2-alkylated 4-silyloxyproline esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Molecular weight and formula of Boc-(R)-gamma-allyl-L-proline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1332874#molecular-weight-and-formula-of-boc-r-gamma-allyl-l-proline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com